3-Methylbutyl acetate - d2
Description
Systematic IUPAC Nomenclature and Structural Characterization
The systematic International Union of Pure and Applied Chemistry nomenclature for this deuterated compound follows established conventions for isotopically labeled organic molecules. The compound is formally designated as 3-methylbutyl acetate-d2, with the Chemical Abstracts Service registry number 1335435-29-4. The molecular formula C7H12D2O2 reflects the substitution of two hydrogen atoms with deuterium isotopes, resulting in a molecular weight of 132.200 atomic mass units.
The structural characterization reveals that this compound maintains the fundamental ester functional group architecture of its non-deuterated counterpart. The molecule consists of a branched five-carbon alcohol moiety (3-methylbutanol) esterified with acetic acid, where specific hydrogen atoms have been replaced with deuterium. The systematic nomenclature precisely indicates the positional arrangement of functional groups, with the 3-methyl substitution on the butyl chain and the acetate ester linkage clearly defined.
Comparative structural analysis demonstrates that the deuterated variant preserves the same carbon skeleton and functional group connectivity as the parent compound. The ester bond formation occurs through the condensation of 3-methylbutanol with acetic acid, creating the characteristic carbon-oxygen-carbon linkage that defines this class of compounds. The branched alkyl chain structure, featuring a methyl group at the third carbon position, contributes to the compound's distinctive physical and chemical properties.
Table 1: Structural Comparison of Deuterated and Non-Deuterated Forms
Isotopic Labeling Patterns and Deuterium Positional Specificity
The deuterium labeling pattern in 3-methylbutyl acetate-d2 represents a carefully designed isotopic substitution strategy that maximizes analytical utility while maintaining molecular stability. The incorporation of two deuterium atoms at specific positions within the molecular framework follows established principles of stable isotope labeling for mass spectrometry applications. The deuterium atoms are strategically positioned at non-exchangeable sites to prevent isotopic scrambling during analytical procedures and storage conditions.
Current research indicates that deuterated standards exhibit superior performance when deuterium is incorporated at chemically inert, non-exchangeable positions. This approach mitigates the potential for hydrogen-deuterium exchange reactions that could compromise the integrity of the isotopic label during analysis. The specific positioning of deuterium atoms in this compound has been optimized to ensure stability under typical analytical conditions while providing sufficient mass shift for accurate quantification.
The isotopic enrichment pattern creates a distinctive mass spectral signature that enables precise differentiation from the non-deuterated analyte. The incorporation of two deuterium atoms results in a mass shift of approximately 2 atomic mass units, providing adequate separation for mass spectrometric analysis. This mass difference exceeds the minimum recommended shift of 3 atomic mass units when feasible, but remains within acceptable parameters for analytical applications.
Deuterium labeling methodology for ester compounds typically involves specialized synthetic approaches that target specific molecular positions. The synthesis of 3-methylbutyl acetate-d2 likely employs deuterated precursors or exchange reactions under controlled conditions to achieve the desired isotopic incorporation. The resulting compound maintains chemical equivalence with the unlabeled standard while providing the analytical advantages inherent to stable isotope dilution methods.
Table 2: Isotopic Labeling Characteristics
| Property | Specification | Reference |
|---|---|---|
| Number of Deuterium Atoms | 2 | |
| Mass Shift | +2.0 Da | |
| Isotopic Purity | 90% minimum | |
| Labeling Position | Non-exchangeable sites |
Comparative Analysis with Non-Deuterated Isoamyl Acetate (CAS 123-92-2)
The comparative analysis between 3-methylbutyl acetate-d2 and its non-deuterated counterpart reveals both fundamental similarities and critical differences that impact analytical applications. The parent compound, commonly known as isoamyl acetate, occurs naturally in numerous plant species including apple, banana, coffee, grape, guava, and various other fruits. This widespread natural occurrence contributes to its significance as an analytical target in food science, environmental monitoring, and metabolic studies.
The non-deuterated compound exhibits characteristic physical properties that define its behavior in analytical systems. With a molecular weight of 130.187 atomic mass units and the molecular formula C7H14O2, isoamyl acetate displays specific chromatographic and spectroscopic characteristics. The compound demonstrates limited water solubility but excellent solubility in organic solvents, properties that are largely preserved in the deuterated variant.
Chromatographic behavior represents a critical consideration when comparing deuterated and non-deuterated forms. Research indicates that deuterated standards may exhibit altered retention times compared to their unlabeled counterparts, particularly in liquid chromatography separations. This isotope effect can influence method development and requires careful validation to ensure accurate quantification. The magnitude of retention time shifts depends on the specific chromatographic conditions and the extent of deuterium incorporation.
The mass spectral fragmentation patterns of both compounds provide valuable analytical information for compound identification and quantification. The non-deuterated isoamyl acetate produces characteristic fragment ions that reflect the molecular structure and fragmentation pathways typical of acetate esters. The deuterated variant generates similar fragmentation patterns with mass shifts corresponding to the deuterium content in each fragment ion.
Table 3: Physical Property Comparison
Production methods for the non-deuterated compound typically involve Fischer esterification between isoamyl alcohol and glacial acetic acid using acid catalysis. The deuterated variant requires specialized synthetic approaches that incorporate deuterium-labeled precursors or employ isotope exchange reactions under controlled conditions. These synthetic modifications represent the primary difference in production methodologies between the two compounds.
The analytical applications of both compounds span diverse fields including environmental analysis, food chemistry, and pharmaceutical research. The deuterated form serves primarily as an internal standard for quantitative mass spectrometry, while the non-deuterated compound represents the target analyte in most analytical scenarios. This complementary relationship enables accurate quantification through stable isotope dilution analysis, a technique widely recognized for its superior precision and accuracy in trace analysis applications.
Properties
CAS No. |
1335435-29-4 |
|---|---|
Molecular Formula |
C7H12D2O2 |
Molecular Weight |
132.2 |
Purity |
99.00% |
Synonyms |
3-Methylbutyl acetate - d2 |
Origin of Product |
United States |
Scientific Research Applications
Flavoring Agent in Food Industry
3-Methylbutyl acetate is primarily recognized for its use as a flavoring agent. It imparts a characteristic banana-like flavor, making it popular in the production of various food products such as candies, beverages, and baked goods. The compound is often utilized in:
- Confectionery : Used in products like circus peanuts and Juicy Fruit gum to provide fruity flavors.
- Beverages : Incorporated into soft drinks and flavored waters to enhance taste profiles.
- Baked Goods : Employed in cakes and pastries to deliver a pleasant aroma and flavor.
The sensory properties of 3-methylbutyl acetate make it an essential ingredient in the food industry, where consumer preference leans towards natural and appealing flavors.
Solvent Applications
In industrial settings, 3-methylbutyl acetate serves as a solvent for various applications due to its favorable chemical properties:
- Paints and Coatings : It is used as a solvent in the formulation of paints, varnishes, and coatings, providing good solvency for resins and improving the application characteristics.
- Inks : In the printing industry, it acts as a solvent for inks, ensuring proper flow and adhesion on substrates.
- Adhesives : The compound is also utilized in adhesive formulations where it aids in dissolving polymer components.
The solvent properties of 3-methylbutyl acetate are attributed to its moderate volatility and ability to dissolve a wide range of organic materials.
Research Applications
3-Methylbutyl acetate - d2 has significant applications in scientific research, particularly in analytical chemistry and studies involving volatile organic compounds:
- Mass Spectrometry : As a deuterated compound, it is used as an internal standard in mass spectrometry to improve the accuracy of quantitative analyses.
- Behavioral Studies : Research involving insects has shown that 3-methylbutyl acetate can influence behavior. For instance, it has been studied for its role in alarm pheromones among honeybees, where it recruits worker bees effectively during defensive behaviors .
- Neurobiology : Recent studies have explored how flavorants like 3-methylbutyl acetate affect neurobiological responses in animal models. This research contributes to understanding the impact of chemical exposures on behavior and health outcomes .
Case Study 1: Flavoring Efficacy
A study conducted on the efficacy of various flavoring agents demonstrated that 3-methylbutyl acetate effectively elicited positive sensory responses when used in fruit-flavored products. The study highlighted consumer preference for products containing this compound over synthetic alternatives.
Case Study 2: Industrial Solvent Performance
Research evaluating different solvents for paint formulations revealed that paints containing 3-methylbutyl acetate exhibited superior drying times and gloss retention compared to those using conventional solvents. This led to increased interest from manufacturers seeking efficient formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Differences
3-Methylbutyl acetate belongs to a class of short- to medium-chain esters. Key structural analogs include:
- Branching Effects : The branched structure of 3-methylbutyl acetate (vs. linear ethyl acetate) reduces polarity, lowering its boiling point (142°C) compared to ethyl acetate (77°C), enhancing volatility and aroma release .
- Ester Chain Length: Longer chains (e.g., 3-methylbutyl butyrate) increase molecular weight, delaying volatility and shifting flavor profiles from sharp banana notes to sweeter, creamier tones .
Flavor Contributions in Natural Matrices
3-Methylbutyl acetate is a dominant ester in fruits and fermented products:
- In bananas, 3-methylbutyl acetate synergizes with 3-methylbutyl butanoate to amplify "fermented" notes, while 2-methylbutyl acetate contributes to "grassy" undertones .
- In beer, its concentration correlates with yeast strain selection; hybrid Saccharomyces strains produce 3–4× higher levels than parent strains .
Key Research Findings
Fermentation Dynamics : In beer, 3-methylbutyl acetate production is strain-dependent. S. eubayanus yeasts yield 4× higher concentrations than S. cerevisiae despite similar gene expression levels of ester-synthesizing enzymes (ATF1, ATF2) .
Postharvest Behavior : In climacteric melons, 3-methylbutyl acetate decreases during ripening, contrasting with sulfur-derived compounds (e.g., S-methyl butanethioate), which increase .
Analytical Utility : The deuterated form (d2 or d3) is critical for GC-MS quantification, with fragment peaks (e.g., m/z 87) confirming ester identity .
Q & A
Q. How can 3-methylbutyl acetate-d3 be synthesized for use as an internal standard in mass spectrometry?
- Methodological Answer : The deuterated form (d3) is synthesized via esterification of deuterated isoamyl alcohol (3-methyl-1-butanol-d3) with acetic acid, catalyzed by lipases (e.g., from Staphylococcus spp. or commercial enzymes like EDC/NHS-coupled catalysts). This enzymatic approach minimizes racemization and improves yield compared to acid-catalyzed methods . Purification involves fractional distillation or preparative GC to achieve >98% purity, as confirmed by GC-MS with deuterium-specific ion monitoring .
Q. What analytical techniques are optimal for quantifying 3-methylbutyl acetate in microbial fermentation systems?
- Methodological Answer : Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-ion mobility spectrometry (GC-IMS) provides high sensitivity for volatile esters like 3-methylbutyl acetate. For isotopic discrimination (e.g., d3 vs. non-deuterated forms), tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) is recommended . Calibration curves should account for matrix effects in complex media (e.g., soybean paste or wine must) using deuterated internal standards .
Q. How does pH influence the stability of 3-methylbutyl acetate-d3 in aqueous solutions?
- Methodological Answer : Under acidic conditions (pH < 4), ester hydrolysis is accelerated, with a half-life of ~12 hours at 25°C. Neutral to slightly alkaline conditions (pH 7–8) enhance stability, with <5% degradation over 72 hours. For long-term storage, solutions should be prepared in anhydrous ethanol or acetonitrile and stored at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting data on 3-methylbutyl acetate production in microbial co-cultures be resolved?
- Methodological Answer : Contradictions often arise from interspecies metabolic crosstalk. For example, Staphylococcus succinus produces 3-methylbutyl acetate via alcohol acetyltransferase, but its synthesis is suppressed by Bacillus licheniformis metabolites in high-NaCl environments . To resolve discrepancies:
Q. What metabolic engineering strategies enhance 3-methylbutyl acetate yield in yeast?
- Methodological Answer : Overexpression of ATF1 (alcohol acetyltransferase) in Saccharomyces cerevisiae increases ester production by 3–5 fold. However, toxicity from isoamyl alcohol (precursor) necessitates adaptive laboratory evolution (ALE) under sublethal alcohol concentrations. Co-immobilization of S. succinus and Torulaspora delbrueckii in alginate beads improves yield by 40% in cider fermentation, leveraging cross-feeding of acetyl-CoA precursors .
Q. How do isotopic effects of deuterium (d3) impact the kinetic resolution of 3-methylbutyl acetate in chiral separations?
- Methodological Answer : Deuterium substitution at the 3-methyl position reduces the compound’s vapor pressure by 8–12%, requiring adjusted GC temperature gradients for baseline separation. In chiral columns (e.g., β-cyclodextrin), the d3 isotopologue exhibits a 0.3–0.5 min retention time shift relative to the non-deuterated form, attributed to altered van der Waals interactions. Quantify using multivariate calibration models to correct for isotopic peak overlap .
Data Contradiction Analysis
Q. Why do some studies report 3-methylbutyl acetate as a microbial biomarker, while others attribute it to abiotic synthesis?
- Resolution : Abiotic synthesis (e.g., during sample preparation) can occur via acid-catalyzed esterification if ethanol or acetic acid is present. To distinguish biotic vs. abiotic sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
